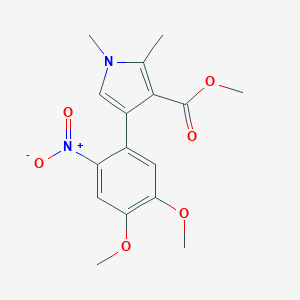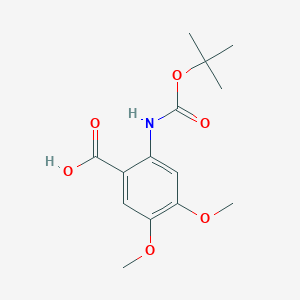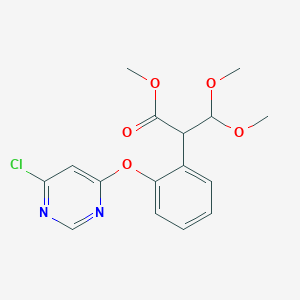
2-(メチルスルホニル)エタノール
概要
説明
2-(Methylsulfonyl)ethanol, also known as Mesylate, is a versatile organic solvent with a wide range of uses in scientific research. It is a colorless, water-soluble liquid with a faint odor and low toxicity. Mesylate is used in a variety of applications, including as a reagent in organic synthesis, as a solvent for liquid-liquid extractions, and as a stabilizer in enzyme reactions. It is also used in the production of pharmaceuticals, agrochemicals, and industrial chemicals.
科学的研究の応用
アリールフルオライドからのフェノールの合成
2-(メチルスルホニル)エタノールは、アリールフルオライドからのフェノールの合成における試薬として使用できます . このプロセスは、医薬品や農薬を含む幅広い化学物質の製造において重要です。
2-(メチルスルホニル)エチル N,N-ビス(2-クロロエチル)ホスホロジアミデートの調製
この化合物は、2-(メチルスルホニル)エタノールを使用して合成できる別の生成物です . 得られた生成物は、さまざまな分野で潜在的な用途がありますが、出典では具体的な用途は言及されていません。
より複雑な硫黄含有化合物の合成
2-(メチルスルホニル)エタノールは、2-ヒドロキシエチルメチルスルホンとしても知られており、より複雑な硫黄含有化合物の合成に使用される汎用性の高いビルディングブロックです . これらの化合物は、医薬品、農薬、ポリマーの製造など、幅広い用途を持っています。
アセチルコリンエステラーゼに対する阻害剤および基質部分の研究
Safety and Hazards
作用機序
Target of Action
2-(Methylsulfonyl)ethanol, also known as 2-Hydroxyethyl Methyl Sulfone, is a versatile building block used in the synthesis of more complex sulfur-containing compounds . It can be used for the studies of inhibitor and substrate moieties to acetylcholinesterase .
Mode of Action
It is known to be used as a reagent in the synthesis of phenols from aryl fluorides . It may also be used in the preparation of 2-(methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of more complex sulfur-containing compounds .
Result of Action
It is known to be used in the synthesis of more complex sulfur-containing compounds .
特性
IUPAC Name |
2-methylsulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-7(5,6)3-2-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTYFTKODBWKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164950 | |
| Record name | 2-(Methylsulfonyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15205-66-0 | |
| Record name | 2-(Methylsulfonyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulfonyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylsulfonyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulphonyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(METHANESULFONYL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI8EB2K0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(methylsulfonyl)ethanol in the synthesis of Apremilast?
A1: 2-(Methylsulfonyl)ethanol serves as a crucial chiral building block in the chemoenzymatic synthesis of Apremilast, a medication used to treat psoriasis and psoriatic arthritis. Specifically, the (R)-enantiomer of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol [(R)-3] is required. Two enzymatic approaches were investigated:
- Ketoreductase-mediated bioreduction: Ketoreductase KRED-P2-D12 facilitated the reduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone to yield (R)-3 with moderate conversion (48%) and good enantiomeric excess (93%). []
- Lipase-catalyzed kinetic resolution: Lipase from Aspergillus niger was employed to selectively hydrolyze the racemic acetate derivative of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol. This method provided (R)-3 with excellent enantiomeric excess (>99%) and a 50% conversion rate, indicating high selectivity. []
Q2: Are there any studies exploring the stability of 2-(methylsulfonyl)ethanol under various conditions?
A3: While the provided abstracts don't delve into specific stability studies of 2-(methylsulfonyl)ethanol, it's important to note that its use in chemoenzymatic synthesis suggests a degree of stability under those reaction conditions. [] Further research dedicated to exploring its stability profile across different temperatures, pH levels, and solvent systems would be beneficial to fully understand its limitations and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















